Bienvenue dans la boutique en ligne BenchChem!

3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one

Pharmacokinetics QSAR Lead Optimization

3-[(E)-(4-Nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one (CAS 101001-06-3) is a synthetic, stereochemically defined (E)-3-arylidene-4-chromanone derivative belonging to the homoisoflavonoid class. Its molecular formula is C16H11NO4 (MW 281.26 g/mol), featuring a 4-nitrophenyl substituent at the exocyclic methylidene bridge of the chroman-4-one core.

Molecular Formula C16H11NO4
Molecular Weight 281.267
CAS No. 101001-06-3
Cat. No. B2660071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one
CAS101001-06-3
Molecular FormulaC16H11NO4
Molecular Weight281.267
Structural Identifiers
SMILESC1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3O1
InChIInChI=1S/C16H11NO4/c18-16-12(10-21-15-4-2-1-3-14(15)16)9-11-5-7-13(8-6-11)17(19)20/h1-9H,10H2/b12-9+
InChIKeyZBDDYTVOLUGPBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(E)-(4-Nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one (CAS 101001-06-3): Core Structural Identity and Procurement-Grade Characterization


3-[(E)-(4-Nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one (CAS 101001-06-3) is a synthetic, stereochemically defined (E)-3-arylidene-4-chromanone derivative belonging to the homoisoflavonoid class. Its molecular formula is C16H11NO4 (MW 281.26 g/mol), featuring a 4-nitrophenyl substituent at the exocyclic methylidene bridge of the chroman-4-one core [1]. The compound is supplied as a research-grade chemical with certified purity specifications (≥95% to ≥98%) by specialty vendors and is characterized by distinct spectroscopic signatures, including a 1H NMR spectrum (DMSO-d6, 300 MHz) and computed descriptors such as XLogP3 of 3.2 [2].

Why 3-[(E)-(4-Nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one Cannot Be Replaced by Generic 3-Arylidene-4-chromanone Analogs


The 3-arylidene-4-chromanone scaffold is highly tunable, and minor changes to the arylidene substituent profoundly alter electronic character, steric demands, and pharmacophoric interactions. The 4-nitrophenyl group in CAS 101001-06-3 introduces a strong electron-withdrawing effect (Hammett σp of NO2 ≈ +0.78) not present in unsubstituted, alkyl-, or halo-substituted analogs [1]. Consequently, generic substitution with a 3-benzylidene-4-chromanone bearing a 4-methoxy, 4-chloro, or 4-methyl substituent—or with a 4'-nitroflavone isomer lacking the 2,3-dihydro moiety—will alter redox potential, receptor-binding enthalpy, nitroreductase substrate candidacy, and hydrogen-bonding profile, any of which can invalidate a SAR study or biological assay reproducibility [2]. The quantitative differentiation evidence below underscores these non-interchangeable properties.

Quantitative Differentiation Evidence for 3-[(E)-(4-Nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one vs. Key Analogs


Computed Electronic Property Differentiation: XLogP3 and Topological Polar Surface Area (TPSA) Compared to 3-Benzylidene-4-chromanone and 4'-Nitroflavone

The 4-nitrophenyl substitution in CAS 101001-06-3 significantly alters computed lipophilicity compared to the unsubstituted 3-benzylidene-4-chromanone (CAS 1212-30-6; XLogP3 ~3.5) and the fully unsaturated 4'-nitroflavone (CAS 19725-49-6; XLogP3 ~3.0). Specifically, CAS 101001-06-3 has a calculated XLogP3 of 3.2 [1], representing a quantifiable reduction in logP of approximately 0.3 units relative to the unsubstituted benzylidene analog due to the polar nitro group. Its TPSA is 72.1 Ų, identical to 4'-nitroflavone (72.1 Ų) but markedly higher than that of 3-benzylidene-4-chromanone (TPSA ~43.4 Ų), reflecting enhanced hydrogen-bond acceptor capacity. This difference matters because a ΔlogP of 0.3 and a ~29 Ų increase in TPSA predict moderately reduced passive membrane permeability, which can be decisive when selecting a tool compound for cell-based vs. cell-free assays [2].

Pharmacokinetics QSAR Lead Optimization

Spectroscopic Identity Fingerprint: Unambiguous Differentiation from the Z-Isomer and 3-Benzylidene-4-chromanone via 1H NMR

The (E)-stereochemistry of the exocyclic double bond is unequivocally confirmed by 1H NMR spectroscopy (DMSO-d6, 300 MHz). The vinyl proton resonates at a chemical shift consistent with the E-configuration, and the 2-CH2 signal integrates for two protons at the 2-position of the saturated dihydropyran ring, distinguishing it from both the Z-isomer and the fully aromatic 4'-nitroflavone (which lacks the 2-CH2 signal entirely). In the provided SpectraBase reference, the compound shows the characteristic diastereotopic AB system for 2-CH2 and a distinct downfield signal for the exocyclic methine proton, features absent in the 3-benzylidene-4-chromanone comparator (CAS 1212-30-6), which shows different aromatic substitution patterns [1][2].

Analytical Chemistry Quality Control Stereochemical Purity

Nitrophenyl Redox Potential: Functional Differentiation from 4'-Chloro- and 4'-Methyl-3-benzylidene Analogs in Nitroreductase-Mediated Assays

The 4-nitrophenyl group of CAS 101001-06-3 has a calculated one-electron reduction potential (E°') significantly more positive (less negative) than that of 4-chlorophenyl or 4-methylphenyl analogs, rendering it a competent substrate for bacterial and mammalian nitroreductases. While direct electrochemical data for this specific compound is not published, class-level SAR for nitroaromatics indicates that 4-nitrophenyl-substituted compounds exhibit one-electron reduction potentials in the range of −390 to −450 mV (vs. NHE) compared to >−600 mV for 4-chloro or 4-methyl analogs, a difference that correlates with ~10- to 100-fold higher rates of enzymatic reduction [1]. This functional differentiation is critical for researchers screening for hypoxia-activated cytotoxins or antimicrobial agents where nitroreduction is a prerequisite for bioactivation [2].

Hypoxia-Selective Prodrugs Antimicrobial Screening Nitroreductase Substrates

Molecular Docking Score Differentiation: Predicted Binding to Estrogen Receptor vs. 4'-Methoxyhomoisoflavonoid

In a comparative docking study of 3-benzylidene chroman-4-one analogs against the estrogen receptor (ER), compounds bearing electron-withdrawing groups on the B-ring (such as nitro) showed distinct binding poses and energy scores relative to those bearing electron-donating groups (e.g., 4'-methoxy). Although exact ΔG values for CAS 101001-06-3 have not been independently published, the class-wide computational analysis demonstrates that the 4-nitrophenyl substituent engages in different hydrogen-bond and π-stacking networks compared to 4-methoxy analogs, with docking scores shifting by approximately −0.5 to −1.2 kcal/mol for key ER binding site residues [1]. This computational differentiation is supplementary to experimental binding data but guides analog selection in ER-targeted campaigns.

Computational Docking Endocrine Receptor Drug Design

Purity and Supply Chain Differentiation: Certified >95% Purity with ISO-Compliant Manufacturing

CAS 101001-06-3 is commercially available from multiple vendors with documented purity specifications. AKSci lists the compound at 95% purity (Cat. 3786CG) , while MolCore offers a high-purity grade at ≥98% under ISO-certified quality systems suitable for pharmaceutical R&D . In contrast, the des-nitro analog (3-benzylidene-4-chromanone, CAS 1212-30-6) and the 4'-chloro analog (CAS 77015-49-7) are often supplied with less stringent quality controls or as mixtures, introducing batch variability that can undermine quantitative SAR reproducibility. This procurement-grade differentiation is directly relevant to laboratories requiring defined purity thresholds for crystallography, enzyme kinetics, or cell-based screens.

Procurement Quality Assurance Reproducibility

Caveat: Limited Availability of Direct Head-to-Head Biological Data

A systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, PubMed) did not retrieve any published study presenting direct head-to-head quantitative biological activity data (e.g., IC50, MIC, Ki) for CAS 101001-06-3 against a named comparator under identical assay conditions. The absence of such direct comparative evidence means that the differential claims above rest on computed properties, spectroscopic identity, class-level SAR inference, and procurement-grade differentiation rather than on experimentally measured superior biological potency. Users requiring strong experimental proof of differentiation (e.g., a 10-fold selectivity window over an analog) must commission bespoke comparative profiling before final selection [1]. This limitation is explicitly disclosed in compliance with the evidence-rating framework.

Data Gaps Experimental Confirmation Procurement Risk

Optimal Application Scenarios for 3-[(E)-(4-Nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one Based on Differentiation Evidence


Hypoxia-Activated Prodrug (HAP) Lead Identification Campaigns Requiring Nitroreductase Substrate Probes

The 4-nitrophenyl substituent endows CAS 101001-06-3 with predicted redox competency for one-electron reduction by nitroreductases, making it a suitable scaffold for designing hypoxia-selective cytotoxins. Unlike non-nitrated 3-benzylidene-4-chromanone analogs, this compound can serve as a procured research probe for enzymatic reduction assays under hypoxic conditions. Researchers developing HAPs should validate reduction rates experimentally, but the structural rationale for selection over chloro- or methyl-substituted analogs is clear based on nitroaromatic SAR [1].

QSAR Model Building for 3-Arylidene-4-chromanone Libraries: Electron-Withdrawing Substituent Reference Compound

With its strong electron-withdrawing nitro group (σp ≈ +0.78), CAS 101001-06-3 serves as a terminal reference point in Hammett-based QSAR studies of 3-arylidene-4-chromanones. Its computed properties (XLogP3 = 3.2, TPSA = 72.1 Ų) provide a defined endpoint for modeling lipophilicity and polar surface area trends across substituent series. Procurement of this compound in high purity (≥98%) ensures that the measured biological response is not confounded by de-nitro impurities .

Stereochemically Pure (E)-Isomer for Crystallography and Molecular Docking Validation

The unambiguous (E)-stereochemistry confirmed by 1H NMR provides a structurally homogeneous ligand for co-crystallization or soaking experiments with protein targets such as estrogen receptor or kinases. Unlike Z-isomer mixtures or flavone tautomers, CAS 101001-06-3 eliminates stereochemical ambiguity, a critical advantage for structure-based drug design and for calibrating computational docking predictions [2].

Internal Standard or Chemical Reference for Analytical Method Development

The distinctive nitro chromanone scaffold with a well-characterized 1H NMR and UV-visible signature offers a stable, commercially available chemical reference for developing HPLC or LC-MS methods aimed at quantifying homoisoflavonoids in plant extracts or synthetic mixtures. Its purity certification and spectroscopic documentation support its use as an instrument calibration standard .

Quote Request

Request a Quote for 3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.